2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine
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Overview
Description
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 2-position and an amine group at the 7-position of the tetrahydroquinazoline ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinazolinone derivatives, tetrahydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its hypoglycemic activity.
2-Aryl-4-chloroquinazoline: Exhibits antiproliferative action against cancer cells.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: Display antibacterial activity.
Uniqueness
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic applications .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3 |
InChI Key |
JCCUCBDKEFRHGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCC(CC2=N1)N |
Origin of Product |
United States |
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